

Investigating Novel Salicylanilide Compounds: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: Salicylanilide

Cat. No.: B1680751

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Introduction

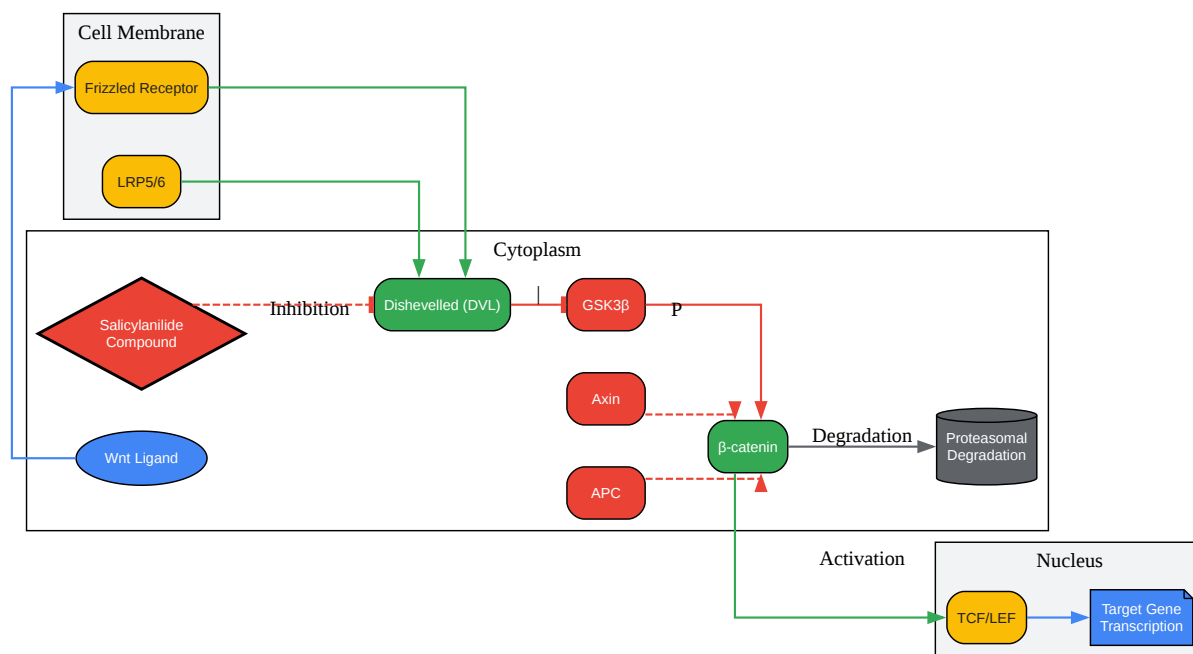
Salicylanilides, a class of compounds characterized by a 2-hydroxybenzamide scaffold, have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities.^{[1][2]} Historically used as anthelmintic agents in both human and veterinary medicine, recent research has illuminated their potential as potent anticancer and antimicrobial agents.^[3] This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and mechanisms of action of novel **salicylanilide** compounds. The document summarizes key quantitative data, details experimental protocols, and visualizes critical signaling pathways and workflows to facilitate further investigation and development of this promising class of therapeutic agents.

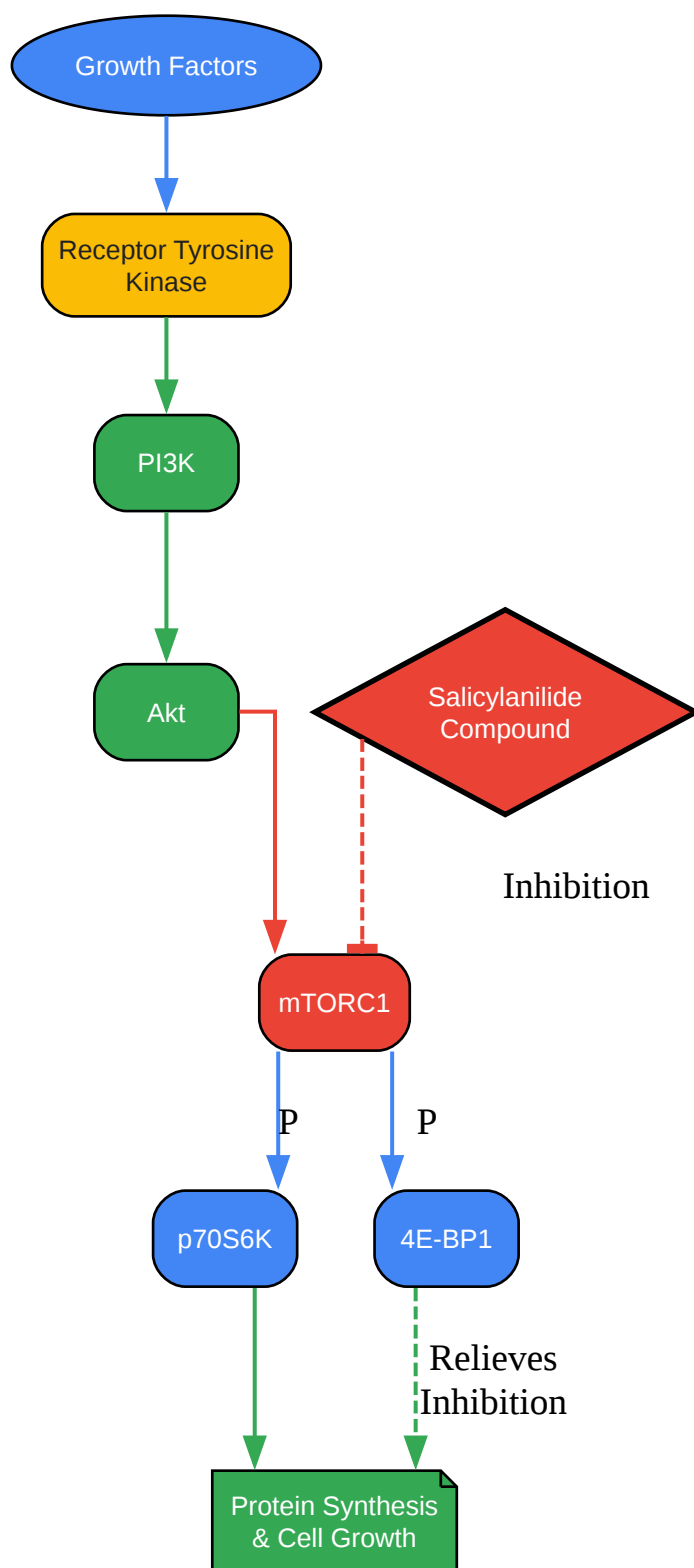
Core Mechanisms of Action

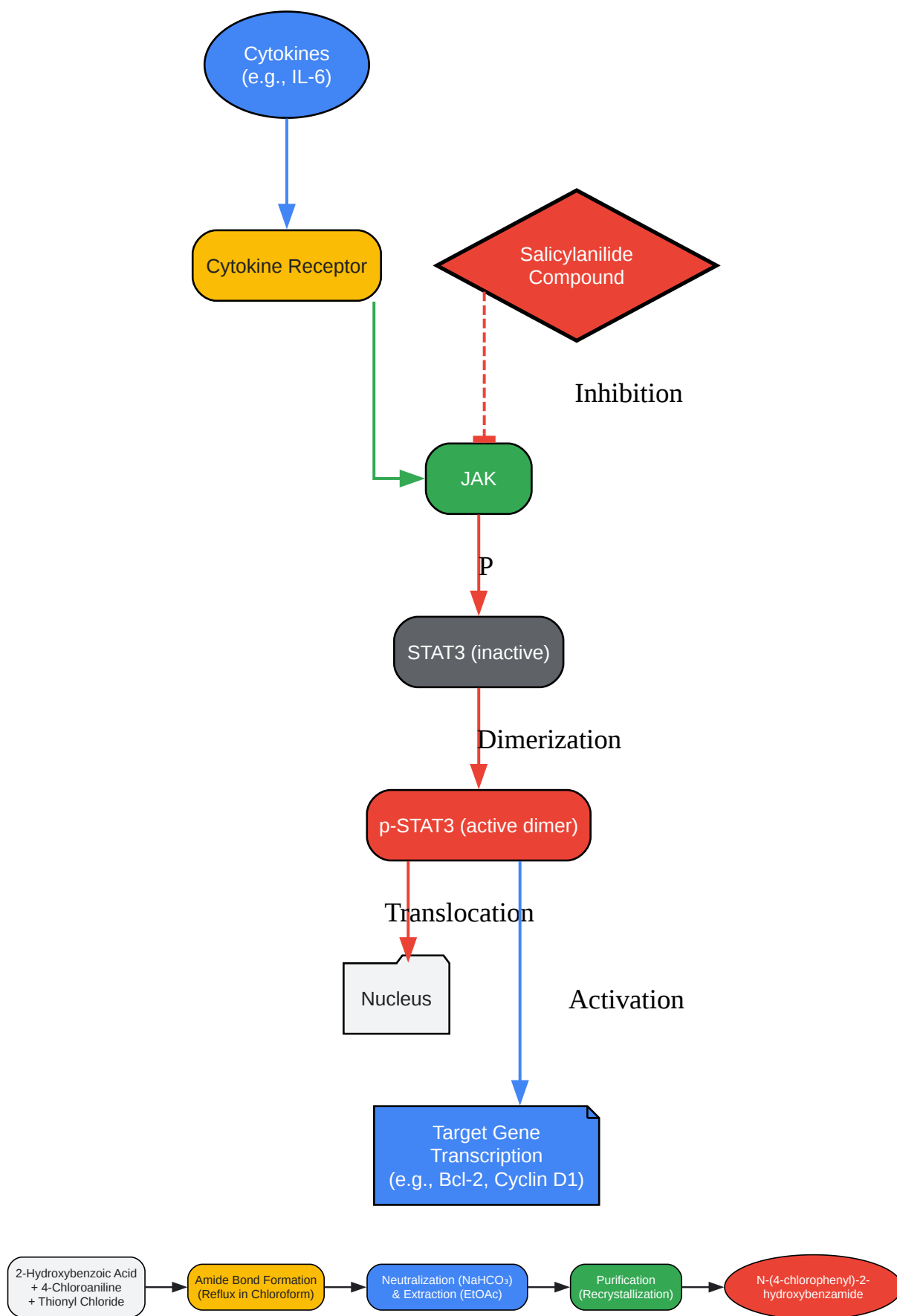
Novel **salicylanilide** compounds exert their biological effects through a variety of mechanisms, primarily by modulating key cellular signaling pathways implicated in cancer and microbial pathogenesis. The most prominent mechanisms include the inhibition of Wnt/ β -catenin, mTOR, and STAT3 signaling pathways.^{[3][4]}

Wnt/ β -catenin Signaling Pathway

The aberrant activation of the Wnt/ β -catenin signaling pathway is a hallmark of many cancers, particularly colorectal cancer. **Salicylanilides**, most notably Niclosamide, have been shown to inhibit this pathway, leading to a reduction in cancer cell proliferation.^[3] The proposed mechanism involves the disruption of the downstream signaling cascade that ultimately prevents the translocation of β -catenin into the nucleus and the subsequent transcription of target genes involved in cell growth and proliferation.







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